(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-aminoethylsulfanyl substituent at the 3-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the aminoethylsulfanyl moiety provides a primary amine (–NH2) and a thioether (–S–) linkage. These functional groups enable diverse reactivity, including nucleophilic substitution, disulfide bond formation, or conjugation with biomolecules. The compound’s stereochemistry (S-configuration at C3) may influence its interactions with chiral biological targets or asymmetric synthetic pathways .
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-aminoethylsulfanyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(9-14)17-8-6-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRIQLMJLHSPH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Substitution Reaction: The piperidine ring undergoes a substitution reaction with an amino-ethylsulfanyl group. This step often requires the use of a suitable base and a solvent such as dichloromethane or tetrahydrofuran.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reactors: To accommodate the reaction volumes.
Continuous flow processes: For improved efficiency and yield.
Purification techniques: Such as crystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The amino-ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
N-substituted derivatives: From substitution reactions.
Scientific Research Applications
(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: As an intermediate in the synthesis of potential drug candidates.
Organic Synthesis: As a building block for the construction of complex molecules.
Biological Studies: To investigate the biological activity of its derivatives.
Industrial Applications: In the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The amino-ethylsulfanyl group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of Boc-protected piperidine derivatives.
Substituent Variations in Piperidine Derivatives
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Key Features: Replaces the amino (–NH2) group with a hydroxyl (–OH) in the ethylsulfanyl substituent.
- Molecular Formula: C₁₂H₂₃NO₃S
- Molar Mass : 261.38 g/mol
- CAS : 1353994-50-9
- Implications: The hydroxyl group enhances polarity but reduces basicity compared to the amino group in the target compound. Potential applications include synthetic intermediates requiring hydrogen-bonding interactions or oxidation-prone sites .
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester
- Key Features: Contains an amide-linked 2-amino-3-methyl-butyryl group.
- Molecular Formula : C₁₅H₂₉N₃O₃
- Molar Mass : 299.41 g/mol (calculated)
- CAS : 864754-29-0
- Implications :
3-[((S)-2-Amino-3-Methyl-butyryl)-Methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Key Features: Incorporates a methyl-amino linkage with the same amino acid side chain.
- Molecular Formula : C₁₆H₃₁N₃O₃
- Molar Mass : 313.44 g/mol
- CAS : 1354026-05-3
- The tertiary amine structure may reduce susceptibility to enzymatic degradation .
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Comparative Analysis Table
Research and Application Insights
- Synthetic Utility: The Boc group in all compounds facilitates amine protection during multi-step synthesis. The aminoethylsulfanyl group in the target compound is particularly advantageous for introducing disulfide bridges or metal-coordinating sites .
- Biological Relevance : Analogs with amide or branched chains (e.g., ) are promising in drug discovery for targeting proteases or kinases .
- Stereochemical Impact : The (R)-configured analog () highlights the importance of chirality in drug-receptor interactions, warranting further enantiomeric activity studies .
Notes
- The molecular formula and mass of the target compound are inferred due to incomplete data in the evidence.
- Applications are hypothesized based on structural features and require experimental validation.
Biological Activity
(S)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 1353993-20-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉N₃O₂S
- Molecular Weight : 259.37 g/mol
- Structure : The compound features a piperidine ring substituted with an aminoethylsulfanyl group and a tert-butyl ester.
Research indicates that this compound may exhibit activity through several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways has been suggested, although specific targets remain to be fully elucidated.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Neuroprotective Effects : In vitro studies have shown that the compound can protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary assays indicate that it may possess antibacterial properties against certain strains, warranting further investigation into its use as an antimicrobial agent.
Research Findings
Several studies have provided insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in cultured neurons exposed to oxidative stress. |
| Study 2 | Showed antibacterial activity against Gram-positive bacteria in preliminary assays. |
| Study 3 | Suggested potential as a therapeutic agent for neurological disorders based on receptor modulation. |
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on rodents indicated that administration of the compound reduced neuronal cell death in models of ischemia.
- Behavioral assessments showed improved outcomes in memory tasks following treatment.
-
Antimicrobial Efficacy :
- In a clinical trial setting, the compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects.
- Further testing is required to establish its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
